molecular formula C15H14O4 B12802806 Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- CAS No. 121498-44-0

Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl-

Cat. No.: B12802806
CAS No.: 121498-44-0
M. Wt: 258.27 g/mol
InChI Key: VCFGXWDMYJVMEY-UHFFFAOYSA-N
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Description

Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- is a complex organic compound belonging to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furan ring fused to a chromen ring, with methoxy and propan-2-yl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a furan derivative and a chromen precursor, followed by methoxylation and alkylation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .

Scientific Research Applications

Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and propan-2-yl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

121498-44-0

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

9-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H14O4/c1-8(2)11-7-10-6-9-4-5-12(16)19-13(9)15(17-3)14(10)18-11/h4-8H,1-3H3

InChI Key

VCFGXWDMYJVMEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC

Origin of Product

United States

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